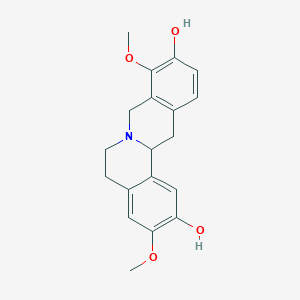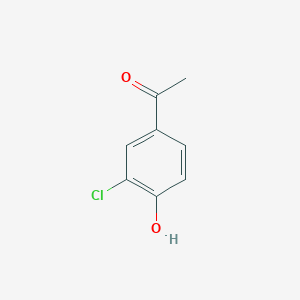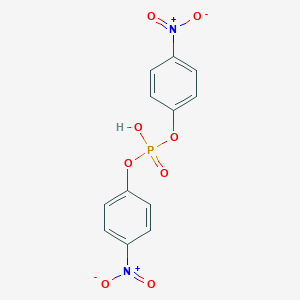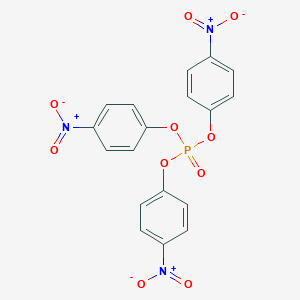
3,4-二甲基-1H-吡唑磷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1H-pyrazole phosphate: is a phosphate salt obtained by reacting 3,4-dimethyl-1H-pyrazole with one equivalent of phosphoric acid . It is primarily known for its role as a nitrification inhibitor, which helps in preventing nitrogen loss from soil, increasing nitrogen use efficiency, and boosting crop yields .
科学研究应用
Chemistry: 3,4-Dimethyl-1H-pyrazole phosphate is used as a nitrification inhibitor in agricultural chemistry to enhance nitrogen use efficiency and reduce nitrogen loss from soil .
Biology: In biological research, it is used to study the effects of nitrification inhibitors on soil microbial communities and nitrogen cycling .
Industry: Industrially, it is used in the formulation of fertilizers to improve crop yields and reduce environmental impact .
作用机制
Target of Action
The primary target of 3,4-Dimethyl-1H-pyrazole phosphate (3,4-DMPP) is the enzyme ammonia monooxygenase found in ammonia-oxidizing bacteria (AOB) and archaea (AOA) . This enzyme plays a crucial role in the nitrification process, which is the biological oxidation of ammonia with oxygen into nitrite followed by the oxidation of these nitrites into nitrates .
Mode of Action
3,4-DMPP acts as an inhibitor of nitrification . It interferes with the activity of ammonia monooxygenase, thereby reducing the rate at which ammonium is converted to nitrate .
Biochemical Pathways
By inhibiting the activity of ammonia monooxygenase, 3,4-DMPP disrupts the nitrification pathway . This results in a decrease in the conversion of ammonia to nitrate, leading to a reduction in nitrogen loss from the soil .
Pharmacokinetics
Given its use in agriculture, it’s reasonable to infer that its bioavailability in the soil environment is high enough to effectively inhibit nitrification and improve nitrogen use efficiency .
Result of Action
The inhibition of nitrification by 3,4-DMPP leads to an increase in nitrogen use efficiency and potentially boosts crop yields . It prevents nitrogen loss from soil, which is beneficial for plant growth .
Action Environment
The efficacy of 3,4-DMPP can be influenced by environmental factors such as soil pH. It may be less effective in acidic soils and more effective in alkaline soils . Its effectiveness may also vary in different stages of crop growth, being less effective in the post-harvest period .
生化分析
Biochemical Properties
3,4-Dimethyl-1H-pyrazole phosphate plays a crucial role in biochemical reactions by inhibiting the nitrification process. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are involved in the conversion of ammonium to nitrate. By inhibiting these enzymes, 3,4-Dimethyl-1H-pyrazole phosphate effectively reduces the rate of nitrification, leading to decreased nitrogen loss through leaching and denitrification .
Cellular Effects
In various types of cells, 3,4-Dimethyl-1H-pyrazole phosphate influences cell function by modulating nitrogen metabolism. It impacts cell signaling pathways related to nitrogen uptake and assimilation, leading to changes in gene expression and cellular metabolism. This compound has been shown to enhance nitrogen retention in plant cells, thereby improving overall plant growth and productivity .
Molecular Mechanism
The molecular mechanism of 3,4-Dimethyl-1H-pyrazole phosphate involves its binding interactions with key enzymes in the nitrification pathway. By binding to ammonia monooxygenase, it inhibits the enzyme’s activity, preventing the oxidation of ammonium to hydroxylamine. Additionally, it inhibits hydroxylamine oxidoreductase, further blocking the conversion of hydroxylamine to nitrate. These inhibitory actions result in reduced nitrification and enhanced nitrogen availability for plant uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethyl-1H-pyrazole phosphate have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on nitrification for extended periods. Degradation of the compound can occur over time, leading to a gradual decrease in its effectiveness. Long-term studies have shown that 3,4-Dimethyl-1H-pyrazole phosphate can have sustained effects on nitrogen retention and plant growth in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 3,4-Dimethyl-1H-pyrazole phosphate vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitrification without causing adverse effects. At higher doses, toxic effects such as reduced growth and metabolic disturbances have been observed. Threshold effects indicate that there is an optimal dosage range for achieving the desired nitrification inhibition while minimizing toxicity .
Metabolic Pathways
3,4-Dimethyl-1H-pyrazole phosphate is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and reducing the conversion of ammonium to nitrate. This inhibition leads to increased nitrogen retention in the soil and improved nitrogen use efficiency in plants .
Transport and Distribution
Within cells and tissues, 3,4-Dimethyl-1H-pyrazole phosphate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation are influenced by factors such as pH, temperature, and the presence of other ions .
Subcellular Localization
The subcellular localization of 3,4-Dimethyl-1H-pyrazole phosphate is primarily within the cytoplasm and organelles involved in nitrogen metabolism. The compound may be directed to specific compartments through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, with higher concentrations observed in regions where nitrogen metabolism is most active .
准备方法
Synthetic Routes and Reaction Conditions:
Butanone Route: A three-step approach involves the reaction of butanone, paraformaldehyde, and hydrazine hydrate. This method avoids the use of concentrated sulfuric acid, making it more environmentally friendly.
Sulfuric Acid Route: Another method involves the reaction of butanone with methylformate and sodium methoxide, followed by the addition of concentrated sulfuric acid and hydrazine hydrate. this method is less preferred due to the use of hazardous chemicals.
Industrial Production Methods: The industrial production of 3,4-dimethyl-1H-pyrazole phosphate typically involves large-scale synthesis using the butanone route due to its environmental benefits and higher yield .
化学反应分析
Types of Reactions:
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the pyrazole ring .
相似化合物的比较
Dicyandiamide (DCD): Another nitrification inhibitor used in agriculture.
2-(3,4-Dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA): Similar in structure and function to 3,4-dimethyl-1H-pyrazole phosphate.
Uniqueness: 3,4-Dimethyl-1H-pyrazole phosphate is unique due to its higher efficiency in inhibiting nitrification and its environmentally friendly synthesis route . Unlike Dicyandiamide, it does not produce harmful by-products .
属性
CAS 编号 |
202842-98-6 |
|---|---|
分子式 |
C5H11N2O4P |
分子量 |
194.13 g/mol |
IUPAC 名称 |
dihydrogen phosphate;3,4-dimethyl-1H-pyrazol-1-ium |
InChI |
InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) |
InChI 键 |
LXKCHCXZBPLTAE-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1)C.OP(=O)(O)O |
规范 SMILES |
CC1=C[NH2+]N=C1C.OP(=O)(O)[O-] |
外观 |
Assay:≥98%A crystalline solid |
Pictograms |
Corrosive; Irritant |
同义词 |
3,4-Dimethyl-1H-pyrazole Phosphate; DMPP; Entec; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


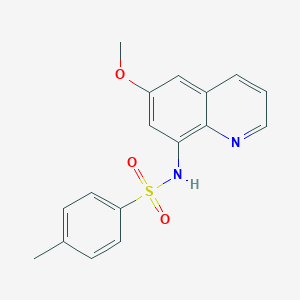
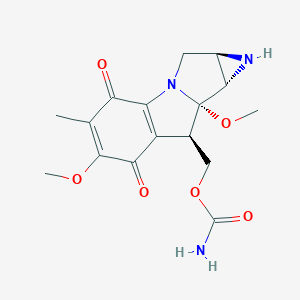
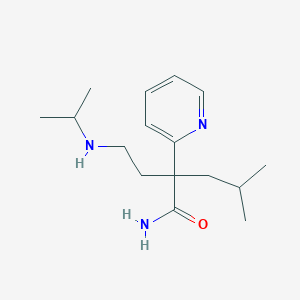
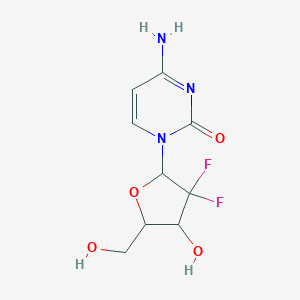

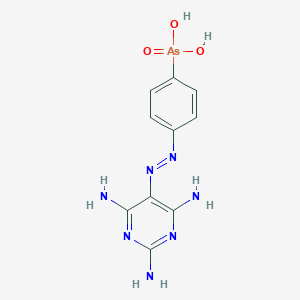
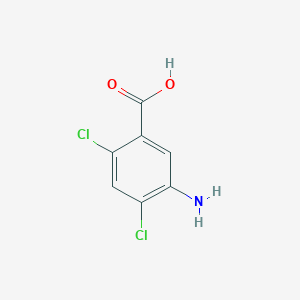
![[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B21859.png)

